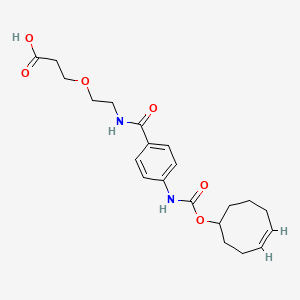
BCN-carbamate-PEG2-Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BCN-carbamate-PEG2-Bromide is a chemical compound that consists of a polyethylene glycol (PEG) chain with a BCN (trans-cyclooctene) functional group, a carbamate linker, and a bromide functional group attached to one end . This compound is used as a linker molecule for the modification of peptides and proteins, facilitating the attachment through nucleophilic substitution reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BCN-carbamate-PEG2-Bromide involves the reaction of a PEG chain with a BCN functional group, a carbamate linker, and a bromide functional group. The preparation typically involves the following steps:
Formation of the Carbamate Linker: This can be achieved by reacting an amine with a chloroformate or an isocyanate under mild conditions.
Attachment of the PEG Chain: The PEG chain is then attached to the carbamate linker through a nucleophilic substitution reaction.
Introduction of the BCN Functional Group: The BCN group is introduced through a reaction with a suitable precursor, such as a BCN-amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous synthesis methods, such as those utilizing carbon dioxide and amines, can be employed to improve efficiency and reduce reaction times . These methods often involve the use of flow reactors and precise control of reaction conditions to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
BCN-carbamate-PEG2-Bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide functional group can be replaced by nucleophiles, facilitating the attachment of the compound to target molecules.
Click Chemistry: The BCN functional group can react with azide-tagged molecules through copper-free click chemistry, forming stable covalent bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Click Chemistry: The reaction with azides can be carried out in aqueous buffers or organic solvents, depending on the solubility of the substrate molecules.
Major Products
Aplicaciones Científicas De Investigación
BCN-carbamate-PEG2-Bromide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of BCN-carbamate-PEG2-Bromide involves the following steps:
Nucleophilic Substitution: The bromide functional group facilitates the attachment of the compound to target molecules through nucleophilic substitution reactions.
Click Chemistry: The BCN functional group reacts with azide-tagged molecules to form stable covalent bonds.
Hydrophilicity and Biocompatibility: The PEG chain imparts hydrophilicity and biocompatibility, making the compound suitable for use in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
BCN-PEG-acid: Contains a PEG chain with a BCN functional group and an acid functional group.
BCN-PEG-NHS ester: Contains a PEG chain with a BCN functional group and an NHS ester functional group.
BCN-PEG-amine: Contains a PEG chain with a BCN functional group and an amine functional group.
Uniqueness
BCN-carbamate-PEG2-Bromide is unique due to its combination of a PEG chain, a BCN functional group, a carbamate linker, and a bromide functional group. This combination allows for versatile applications in modifying peptides and proteins, facilitating bioconjugation, and enhancing hydrophilicity and biocompatibility .
Propiedades
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO4/c18-7-9-21-11-12-22-10-8-19-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWBWPVODYNGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCBr)CCC#C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115273.png)

![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115279.png)











